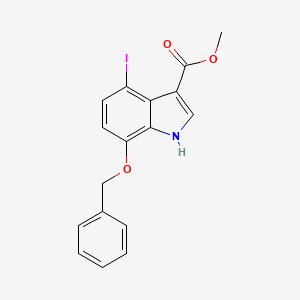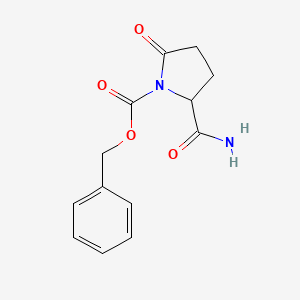![molecular formula C33H39ClN4O8 B12285041 5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RPR121056A is an organic compound known for its role as a dopamine D₂ receptor antagonist. It is commonly used in the treatment of psychiatric disorders and other dopamine-related diseases such as Parkinson’s disease. The compound has a molecular formula of C33H38N4O8 and a molecular weight of 618.67682 .
Méthodes De Préparation
RPR121056A can be synthesized through chemical synthesis. One common method involves reacting certain compounds with bromate or other corresponding brominating agents, followed by further chemical reactions to produce RPR121056A . The industrial production methods for this compound typically involve large-scale chemical synthesis under controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
RPR121056A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield de-ethylated products .
Applications De Recherche Scientifique
RPR121056A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor antagonists.
Biology: It is used in biological studies to understand the role of dopamine receptors in various physiological processes.
Medicine: It is used in the development of treatments for psychiatric disorders and Parkinson’s disease.
Mécanisme D'action
RPR121056A exerts its effects by inhibiting the activation of dopamine D₂ receptors. This inhibition helps to alleviate symptoms associated with dopamine-related diseases. The molecular targets and pathways involved include the dopamine D₂ receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
RPR121056A is unique compared to other dopamine D₂ receptor antagonists due to its specific chemical structure and properties. Similar compounds include:
Haloperidol: Another dopamine D₂ receptor antagonist used in the treatment of psychiatric disorders.
Risperidone: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia and bipolar disorder.
Clozapine: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia.
RPR121056A stands out due to its specific binding affinity and efficacy in treating dopamine-related diseases.
Propriétés
Formule moléculaire |
C33H39ClN4O8 |
|---|---|
Poids moléculaire |
655.1 g/mol |
Nom IUPAC |
5-[[1-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H |
Clé InChI |
YVYFNMPEYKRHHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


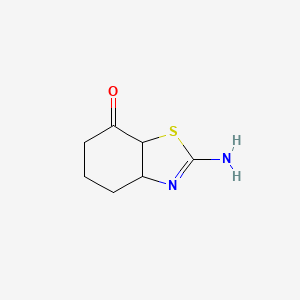

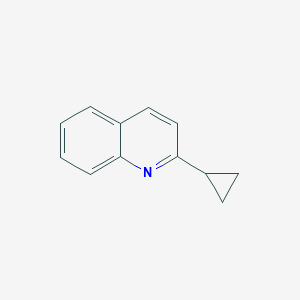
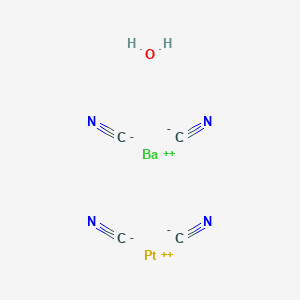
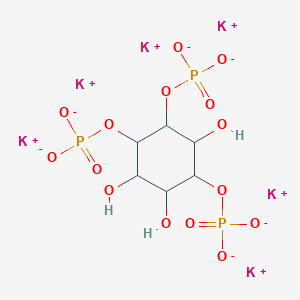
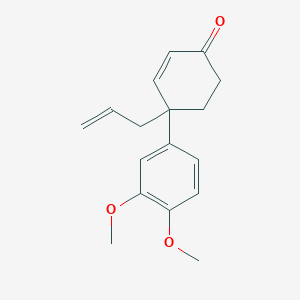

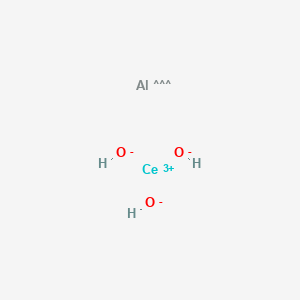
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
